NC2213 was synthesized through organic chemistry techniques and has been classified as a small molecule inhibitor targeting MetAP2. Its development stemmed from the need to explore effective treatments for cancer by inhibiting specific enzymes involved in tumor growth and progression . The compound is primarily sourced from laboratory synthesis rather than natural extraction.
The synthesis of NC2213 involves several key steps that integrate organic synthesis techniques. The process typically begins with the preparation of a piperidone derivative, followed by the introduction of various substituents to achieve the final structure. Specific methodologies may include:
The detailed synthetic route has been documented in various studies, emphasizing its efficiency and yield in producing NC2213 suitable for biological testing .
The molecular structure of NC2213 can be represented as follows:
The structural characteristics suggest that NC2213 may interact effectively with MetAP2 due to its spatial configuration and functional groups .
NC2213 exhibits specific reactivity patterns that are essential for its function as an inhibitor:
These reactions underscore the compound's role in modulating cellular processes critical for tumor growth.
The mechanism by which NC2213 exerts its anticancer effects involves several steps:
Data from cell viability assays indicate that NC2213 has an IC₅₀ value of approximately 1.2 μM against HT29 cells, demonstrating significant potency .
NC2213 has been primarily explored for its potential applications in cancer therapy due to its ability to inhibit MetAP2. Key areas include:
The ongoing research into NC2213 aims to elucidate its full therapeutic potential and optimize its efficacy as an anticancer drug .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4